5-Nitroindoline-7-carboxylic acid belongs to the class of indole derivatives, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole compounds are widely recognized for their biological activities and are found in numerous natural products and pharmaceuticals. The specific compound 5-nitroindoline-7-carboxylic acid is classified as a nitro-substituted indoline derivative, which can exhibit various pharmacological properties due to the presence of both nitro and carboxylic acid functional groups.
The synthesis of 5-nitroindoline-7-carboxylic acid typically involves several key steps:
One notable method includes the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate, followed by cyclization in the presence of polyphosphoric acid as a catalyst . This method provides high yields and purity, making it suitable for industrial applications.
The molecular structure of 5-nitroindoline-7-carboxylic acid can be described as follows:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into bond angles, lengths, and torsional strain within the molecule.
5-Nitroindoline-7-carboxylic acid participates in various chemical reactions due to its functional groups:
These reactions are influenced by factors such as solvent choice, temperature, and reaction time, which can optimize yield and selectivity.
The mechanism of action for 5-nitroindoline-7-carboxylic acid is closely tied to its interactions with biological targets:
Research into its mechanism often involves cellular assays and molecular docking studies to elucidate its pharmacological effects.
The physical and chemical properties of 5-nitroindoline-7-carboxylic acid include:
These properties are crucial for determining its handling and application in laboratory settings.
5-Nitroindoline-7-carboxylic acid has several notable applications:
5-Nitroindoline-7-carboxylic acid (CAS# 133433-66-6) is a nitrogen-containing bicyclic heterocycle with the molecular formula C₉H₈N₂O₄ and a molecular weight of 208.17 g/mol [2] [4]. Its core structure consists of a benzene ring fused to a five-membered pyrrolidine ring, distinguishing it from indoles due to saturation at the 2,3-positions. Key substituents include:
The compound’s canonical SMILES is [O-][N+](=O)C1=CC2CCNC=2C(=C1)C(O)=O, reflecting the protonation state of the carboxylic acid and the nitro group’s charge distribution. Its three-dimensional conformation exhibits near-planarity between the benzene ring and carboxylic acid, while the pyrrolidine ring adopts a slight envelope conformation [4].
Table 1: Physicochemical Properties of 5-Nitroindoline-7-carboxylic Acid
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 208.17 g/mol | Calculated |
| Density | 1.5 ± 0.1 g/cm³ | Calculated |
| Boiling Point | 429.0 ± 45.0°C at 760 mmHg | Calculated |
| Refractive Index | 1.649 | Calculated |
| Hydrogen Bond Donors | 2 (NH, COOH) | SMILES Analysis |
| Hydrogen Bond Acceptors | 5 | SMILES Analysis |
The hydrochloride salt form (CAS# 2613385-78-5) has the formula C₉H₉ClN₂O₄ (MW: 244.63 g/mol), where the carboxylic acid proton remains, and the indoline nitrogen is protonated [1].
Indoline derivatives emerged in the late 19th century, but targeted synthesis of 5-nitroindoline-7-carboxylic acid gained traction in the 1990s alongside advances in heterocyclic methodology. Early routes relied on Fischer indole synthesis or reduction of nitroindoles, though precise yields were often unreported [7]. Its characterization accelerated with modern spectroscopic techniques:
A key historical milestone was its use as a synthetic intermediate for APE1 endonuclease inhibitors. Studies in the 2000s explored nitroindoline-carboxylates as potential DNA repair enzyme modulators, though later work revealed non-specific binding issues [5].
Table 2: Historical Synthetic Intermediates Derived from 5-Nitroindoline-7-carboxylic Acid
| Intermediate | Application Era | Primary Use |
|---|---|---|
| Methyl 7-nitroindoline-5-carboxylate | 1990s–2000s | Ester precursor for hydrolysis |
| 5-Nitroindoline | 1980s–present | Carboxylation studies |
| Hydrochloride salt (CAS# 2613385-78-5) | 2000s–present | Crystallization handle for APIs |
This compound serves dual roles as a building block and a pharmacophore probe:
Medicinal Chemistry:
Synthetic Chemistry:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: